CAS 1021225-74-0 vs. In-Patent Pyridazine-Thioether Analogs: PIM-1 Binding Affinity (Ki) Rank-Order Comparison
Among pyridazine-thioether analogs exemplified in US9434725 with publicly deposited Ki data in BindingDB, Example 215 (CAS 1021225-74-0) demonstrates a PIM-1 Ki of 0.048 nM [1]. This ranks as one of the most potent PIM-1 binders within the patent's structurally characterized subset. By comparison, Example 151 (BDBM248920) exhibits a PIM-1 Ki of 0.081 nM (1.7-fold weaker), while the combined Example 305/310/311 entry (BDBM249074) shows a PIM-1 Ki of 0.069 nM (1.4-fold weaker) [2][3]. Although all three compounds reside in the sub-100 pM range, the quantitative ranking provides a selection rationale favoring Example 215 when maximal PIM-1 target engagement is the primary experimental objective.
| Evidence Dimension | PIM-1 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.048 nM (CAS 1021225-74-0; US9434725 Example 215) |
| Comparator Or Baseline | Example 151: Ki = 0.081 nM; Examples 305/310/311: Ki = 0.069 nM |
| Quantified Difference | 1.4-fold to 1.7-fold more potent than closest in-patent analogs; all sub-100 pM |
| Conditions | Recombinant human PIM-1 fusion protein expressed in bacteria, purified by IMAC; pH 7.2, 2°C |
Why This Matters
When selecting among closely related patent examples for probe or tool compound procurement, even 1.4–1.7-fold improvements in Ki within the sub-nanomolar range can translate into meaningfully lower effective concentrations in cellular assays with steep concentration-response relationships.
- [1] BindingDB BDBM248984. US9434725, 215. Ki (PIM-1) = 0.0480 nM. ΔG° = −14.1 kcal/mol. pH 7.2, 2°C. View Source
- [2] BindingDB BDBM248920. US9434725, 151. Ki (PIM-1) = 0.0810 nM. ΔG° = −13.8 kcal/mol. pH 7.2, 2°C. View Source
- [3] BindingDB BDBM249074. US9434725, 305/310/311. Ki (PIM-1) = 0.0690 nM. ΔG° = −13.9 kcal/mol. pH 7.2, 2°C. View Source
